2-Cyano-3-(4-methyloxazol-2-yl)acrylic acid
Description
2-Cyano-3-(4-methyloxazol-2-yl)acrylic acid is a cyanoacrylic acid derivative featuring a methyl-substituted oxazole ring as the electron-withdrawing group. This compound is of interest in materials science, particularly in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs), due to its conjugated π-system and anchoring cyanoacrylic acid group, which facilitates electron injection into semiconductor substrates like TiO₂ .
Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O3 |
|---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
(E)-2-cyano-3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H6N2O3/c1-5-4-13-7(10-5)2-6(3-9)8(11)12/h2,4H,1H3,(H,11,12)/b6-2+ |
InChI Key |
ZHJVSPBRLPTISV-QHHAFSJGSA-N |
Isomeric SMILES |
CC1=COC(=N1)/C=C(\C#N)/C(=O)O |
Canonical SMILES |
CC1=COC(=N1)C=C(C#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(4-methyloxazol-2-yl)acrylic acid typically involves the reaction of cyanoacetic acid with 4-methyloxazole under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(4-methyloxazol-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The cyano and oxazole groups can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
2-Cyano-3-(4-methyloxazol-2-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(4-methyloxazol-2-yl)acrylic acid involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The oxazole ring can participate in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity to various targets. These interactions can modulate biological pathways and lead to the observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Cyanoacrylic Acid Derivatives in Photovoltaics
(a) 2,3-Diphenylquinoxaline Derivatives (Compounds 6 and 7)
- Structure: Compounds 6 (2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid) and 7 (2-cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid) feature extended conjugation via thiophene and quinoxaline units, enhancing light absorption .
- Key Differences :
- Compound 6 exhibits higher open-circuit voltage (Voc = 0.96 eV) and electron injection efficiency (ΔGinject = −0.73 eV) than 7 (Voc = 0.84 eV; ΔGinject = −0.60 eV) .
- The EDOT group in 6 enhances charge separation and reduces recombination, making it superior for OPV applications .
(b) (Z)-2-Cyano-3-(4-(dimethylamino)phenyl)acrylic Acid
- Structure: Substituted with a dimethylamino-phenyl group, this derivative shows strong intramolecular charge transfer (ICT) due to the electron-rich dimethylamino donor .
- Performance: Achieves a power conversion efficiency (PCE) of 3.17% in DSSCs, comparable to other cyanoacrylic acid-based dyes .
(c) Ethyl-2-Cyano-3-(furan-2-yl)-prop-2-enoate Derivatives
- Structure: Furan-based esters (e.g., 2-cyano-3-[4-(4-methylphenyl)-2-furan] acrylic acid ethyl ester) exhibit lower thermal stability in the gas phase compared to condensed phases, as shown by thermodynamic studies .
- Application : Primarily studied for phase behavior rather than photovoltaic performance .
(a) (E)-2-Cyano-3-(4-((Z)-1-cyano-2-(4-(dodecyloxy)phenyl)vinyl)phenyl)acrylic Acid (N1)
- Structure : Incorporates a dodecyloxy phenyl group, improving solubility and film-forming properties in OPVs .
- Synthesis: Prepared via Knoevenagel condensation, similar to the target compound, but with distinct absorption properties (bright red solid) due to extended conjugation .
(b) Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Comparative Data Table
Biological Activity
2-Cyano-3-(4-methyloxazol-2-yl)acrylic acid (CAS No. 2044707-28-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₆N₂O₃
- Molecular Weight : 178.14 g/mol
- Structure : The compound features a cyano group and a methyloxazole moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, leading to decreased cell proliferation.
- Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death.
- Inhibition of Metastasis : Research suggests that this compound can inhibit the migration and invasion of cancer cells, potentially reducing metastasis.
| Cancer Type | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 10 | Cell cycle arrest and apoptosis |
| Lung Cancer | 12 | Inhibition of migration |
| Colon Cancer | 8 | Caspase activation |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
- Fungal Activity : Preliminary tests indicate antifungal activity against common strains such as Candida albicans.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation : It interacts with various cellular receptors that mediate growth and survival signals in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The induction of oxidative stress contributes to its anticancer effects.
Study on Anticancer Effects
A notable study published in a peer-reviewed journal evaluated the effects of this compound on breast cancer cell lines. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased levels of apoptotic markers, indicating effective induction of programmed cell death.
Antimicrobial Efficacy Study
In another investigation, the antimicrobial efficacy of this compound was tested against various bacterial strains. The results indicated that it significantly inhibited bacterial growth compared to control groups, suggesting potential for development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
